molecular formula C12H26O3Si B13498323 5-[(Tert-butyldimethylsilyl)oxy]hexanoic acid

5-[(Tert-butyldimethylsilyl)oxy]hexanoic acid

Cat. No.: B13498323
M. Wt: 246.42 g/mol
InChI Key: PANDHPGJJCZSJZ-UHFFFAOYSA-N
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Description

5-[(Tert-butyldimethylsilyl)oxy]hexanoic acid is a silyl-protected carboxylic acid derivative characterized by a tert-butyldimethylsilyl (TBS) ether group at the 5-position of a hexanoic acid backbone. This compound is widely utilized in organic synthesis as a protective intermediate, particularly for hydroxyl groups, due to the stability of the TBS group under various reaction conditions. Its molecular formula is C₁₂H₂₆O₃Si, with a molecular weight of 258.42 g/mol (MDL No.: MFCD20639842) . The TBS group enhances solubility in organic solvents and provides steric protection, making the compound valuable in multi-step syntheses, such as pharmaceutical intermediates and natural product derivatization.

Properties

Molecular Formula

C12H26O3Si

Molecular Weight

246.42 g/mol

IUPAC Name

5-[tert-butyl(dimethyl)silyl]oxyhexanoic acid

InChI

InChI=1S/C12H26O3Si/c1-10(8-7-9-11(13)14)15-16(5,6)12(2,3)4/h10H,7-9H2,1-6H3,(H,13,14)

InChI Key

PANDHPGJJCZSJZ-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(=O)O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Direct Silylation of 5-Hydroxyhexanoic Acid

The most straightforward method involves the protection of the hydroxy group of 5-hydroxyhexanoic acid using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, typically imidazole or triethylamine, in an aprotic solvent such as dichloromethane or dimethylformamide. The reaction selectively forms the TBDMS ether, leaving the carboxylic acid group intact.

Typical reaction conditions:

Reagents & Conditions Details
Substrate 5-Hydroxyhexanoic acid
Silylating agent tert-Butyldimethylsilyl chloride (TBDMS-Cl)
Base Imidazole or triethylamine
Solvent Dichloromethane (DCM) or DMF
Temperature 0 °C to room temperature
Reaction time 2–24 hours
Yield 70–90%

This approach is widely used due to its simplicity and moderate to high yields. The reaction proceeds via nucleophilic attack of the hydroxy oxygen on the silicon center of TBDMS-Cl, facilitated by the base, which scavenges the released HCl.

Multi-Step Synthesis via Protected Intermediates

A more complex, stereoselective synthesis is described in patent WO2014203045A1, which outlines a green and cost-effective process involving multiple steps starting from chiral precursors. The process includes:

  • Reduction of a keto intermediate with sodium borohydride under aqueous micellar conditions at low temperature to obtain a diastereomeric excess intermediate.
  • Ketal formation using 2,2-dimethoxypropane in the presence of camphor sulfonic acid.
  • Conversion steps involving bases and selective hydrolysis to enrich optical purity.
  • Final silylation using TBDMS reagents and oxidation steps employing copper salts, diimine ligands, and TEMPO as catalysts.

This route is designed to achieve high optical purity and yield, suitable for applications requiring enantiomerically enriched compounds.

Summary of key steps:

Step Reaction Type Reagents/Conditions Outcome
a) Reduction Sodium borohydride, aqueous micellar, 0–5 °C Diastereomeric excess intermediate
b) Ketal formation 2,2-Dimethoxypropane, D-10-camphor sulfonic acid, acetone Protected ketal intermediate
c) Selective hydrolysis 2N HCl aqueous/dichloromethane biphasic, 25 °C Optically pure intermediate
d) Base-mediated conversion Base in methanol Intermediate conversion
e) Oxidation and silylation Cu salt, diimine ligands, TEMPO, organic solvent, 30–50 °C Final TBDMS-protected acid

This method emphasizes environmentally friendly conditions and cost efficiency, with yields and diastereomeric excess above 80–98% reported.

Synthesis via Organometallic Intermediates and Reformatsky Reaction

Another method involves the use of Reformatsky reagents to build the hexanoic acid backbone with the TBDMS-protected hydroxy group. The process includes:

  • Reaction of a halogenated precursor with a Reformatsky reagent in an organic solvent to form a β-hydroxy ester intermediate.
  • Treatment with tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) to remove or modify protecting groups.
  • Subsequent ketal formation and selective hydrolysis to enrich optical purity.
  • Final silylation steps to introduce the TBDMS protecting group.

This approach allows for stereocontrol and functional group manipulation, suitable for complex molecule synthesis.

Data Table Summarizing Preparation Methods

Method Key Reagents/Conditions Advantages Yield/Optical Purity Notes
Direct silylation TBDMS-Cl, imidazole/triethylamine, DCM, RT Simple, direct 70–90% yield Suitable for racemic mixtures
Multi-step stereoselective NaBH4 reduction, 2,2-dimethoxypropane, Cu/TEMPO High optical purity, green process >80–98% diastereomeric excess Environmentally friendly, cost-effective
Reformatsky-based synthesis Reformatsky reagent, TBAF, ketal formation Stereocontrol, versatile Moderate to high Requires organometallic handling

Mechanism of Action

The mechanism of action of 5-[(tert-butyldimethylsilyl)oxy]hexanoic acid primarily involves its role as a protective group. The TBDMS group protects hydroxyl groups from unwanted reactions during synthesis. The stability of the TBDMS group is due to the formation of a strong Si-O bond, which is resistant to hydrolysis under basic and neutral conditions . The compound can be deprotected by treatment with fluoride ions, which cleave the Si-O bond .

Comparison with Similar Compounds

Key Findings :

  • Yield Dependency : The target compound’s analogs with longer carbon chains (S9–S11) exhibit lower yields compared to S8, likely due to steric hindrance or reduced reactivity of terminal alcohols during oxidation .
  • Catalyst Influence : K₂CO₃ achieves near-quantitative yield for S8, while TEMPO/BAIB systems (used for S9–S10) are less efficient, suggesting substrate-specific catalyst compatibility.

Analogs with Unsaturated Bonds

(E)-5-((tert-Butyldimethylsilyl)oxy)pent-2-enoic acid (121):

  • Features a conjugated double bond at the 2-position, introducing stereoelectronic effects.
  • Synthesized via saponification of ethyl ester precursors under basic conditions, followed by SiO₂ chromatography purification (Rf = 0.57) .
  • The unsaturated backbone may enhance reactivity in cycloadditions or Michael additions compared to the saturated target compound.

Analogs with Heterocyclic or Aromatic Moieties

6-(5-(4-tert-Butylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid (CID 2063073):

  • Contains a thiazolidinone ring linked to a hexanoic acid chain.
  • Predicted collision cross-section (CCS) values range from 196.6–204.7 Ų for adducts ([M+H]⁺, [M+Na]⁺), indicating distinct solubility and mass spectrometry profiles compared to the target compound .
  • The aromatic and sulfur-rich structure may confer biological activity, contrasting with the inert TBS-protected analog.

Analogs with Alkyne or Branched Chains

tert-Butyl-hex-5-ynoxy-dimethylsilane:

  • Replaces the carboxylic acid with an alkyne group, enabling click chemistry applications.
  • Lacks the acidic proton, altering reactivity in nucleophilic substitutions or esterifications .

4-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid:

  • Incorporates a Boc-protected amino group and a methyl branch at the 5-position.
  • Designed for peptide synthesis, whereas the TBS analog prioritizes hydroxyl protection.

Q & A

Q. What is the role of the tert-butyldimethylsilyl (TBS) group in synthetic applications of 5-[(TBS)oxy]hexanoic acid?

The TBS group acts as a protecting agent for hydroxyl groups during multi-step organic syntheses, particularly in acidic or basic reaction conditions. Its steric bulk and stability prevent undesired side reactions (e.g., oxidation or nucleophilic attack). Deprotection is typically achieved using fluoride-based reagents like tetrabutylammonium fluoride (TBAF) .

Q. How can 5-[(TBS)oxy]hexanoic acid be synthesized and purified for laboratory use?

A common approach involves:

  • Step 1 : Silylation of 5-hydroxyhexanoic acid using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base (e.g., imidazole) under anhydrous conditions .
  • Step 2 : Purification via silica gel chromatography (using hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. What analytical techniques are critical for characterizing 5-[(TBS)oxy]hexanoic acid?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm silyl ether formation (e.g., characteristic TBS signals at δ 0.1–0.3 ppm for Si-CH3_3 groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ or [M−OH]+^+ fragments) .
  • IR Spectroscopy : Absorbance bands near 1250 cm1^{-1} (Si-C stretching) and 1100 cm1^{-1} (Si-O-C) .

Advanced Research Questions

Q. How can researchers address contradictions in reported yields during TBS protection of hydroxy acids?

Discrepancies often arise from:

  • Moisture sensitivity : Trace water hydrolyzes TBSCl; rigorous drying of solvents/glassware is essential .
  • Reaction time optimization : Prolonged reaction times (>12 hrs) may degrade acid-sensitive substrates, reducing yields .
  • Substrate steric hindrance : Bulky adjacent groups slow silylation; pre-activation with DMAP or elevated temperatures (40–50°C) may improve efficiency .

Q. What stability challenges arise when storing 5-[(TBS)oxy]hexanoic acid, and how can they be mitigated?

  • Hydrolysis : The TBS group is stable at neutral pH but degrades under acidic/basic conditions. Store at −20°C in inert atmospheres (argon) with desiccants .
  • Thermal decomposition : Avoid prolonged exposure to temperatures >50°C, which can cleave the silyl ether .

Q. How can computational methods aid in predicting reactivity or degradation pathways for this compound?

  • Reaction path search tools : Quantum chemical calculations (e.g., DFT) model silyl ether stability under varying pH, temperature, or solvent conditions .
  • Machine learning : Training datasets from analogous silyl-protected acids (e.g., tert-butyl esters) predict optimal deprotection conditions .

Q. What experimental strategies are recommended for studying the compound’s reactivity in complex reaction systems?

  • Kinetic studies : Monitor reaction progress via in-situ techniques like FT-IR or LC-MS to identify intermediates .
  • Competitive experiments : Compare reaction rates with other silyl-protected acids (e.g., TBDMS vs. TIPS) to assess steric/electronic effects .

Q. How can researchers validate the absence of hazardous byproducts during TBS deprotection?

  • Ecotoxicity assays : Use Daphnia magna or algal growth inhibition tests to evaluate fluoride release impacts .
  • Chromatographic profiling : LC-MS or GC-MS screens for volatile siloxanes or tert-butyldimethylsilanol byproducts .

Methodological Considerations

Q. What precautions are necessary when handling 5-[(TBS)oxy]hexanoic acid in aqueous or biological assays?

  • PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact or inhalation .
  • pH control : Maintain neutral buffers to prevent unintended hydrolysis during biochemical studies .

Q. How can contradictions in biological activity data (e.g., enzyme inhibition) be resolved?

  • Dose-response validation : Repeat assays with purified batches to rule out impurity interference (e.g., residual TBAF) .
  • Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., TBS vs. acetyl-protected derivatives) to isolate the TBS group’s contribution .

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